1,3-dicyclopropyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
1,3-dicyclopropyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2, and three carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dicyclopropyl-1H-pyrazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclocondensation of hydrazine with a suitable diketone or β-keto ester. The reaction typically proceeds under acidic or basic conditions, often using catalysts such as acetic acid or sodium acetate .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1,3-dicyclopropyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1,3-dicyclopropyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-dicyclopropyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazole-4-carboxylic acid: A related compound with similar structural features but different substituents.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Another pyrazole derivative with distinct chemical properties
Uniqueness
1,3-dicyclopropyl-1H-pyrazole-4-carboxylic acid is unique due to its dicyclopropyl substituents, which impart specific steric and electronic effects. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various research and industrial applications .
Properties
Molecular Formula |
C10H12N2O2 |
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Molecular Weight |
192.21 g/mol |
IUPAC Name |
1,3-dicyclopropylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c13-10(14)8-5-12(7-3-4-7)11-9(8)6-1-2-6/h5-7H,1-4H2,(H,13,14) |
InChI Key |
HVHSCBKCTZNPQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN(C=C2C(=O)O)C3CC3 |
Origin of Product |
United States |
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